molecular formula C13H25ClN4O2S B2611091 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride CAS No. 1396879-61-0

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride

Cat. No. B2611091
CAS RN: 1396879-61-0
M. Wt: 336.88
InChI Key: HUGMYCAWZYZCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C13H25ClN4O2S and its molecular weight is 336.88. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactivity and Synthesis

A study by Potapov et al. (2007) described the facile synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands through reactions involving pyrazoles, demonstrating the versatility of pyrazole-containing compounds in ligand synthesis. This approach utilizes reactions with dibromo compounds in a superbasic medium to yield a variety of bis(pyrazol-1-yl) derivatives, showcasing the chemical reactivity of pyrazole groups under basic conditions (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).

Another related work by Gvozdev et al. (2021) explored the photochemical transformations of chloro(4-methylpent-3-en-1-ynyl)carbene, generated from photolysis of a pyrazole derivative. This study highlights the potential of using pyrazole-based compounds in generating reactive intermediates for further chemical transformations, indicating a pathway for synthesizing complex structures from pyrazole precursors (Gvozdev, Shavrin, Baskir, Egorov, & Nefedov, 2021).

Applications in Material Science and Organic Synthesis

Research by Kodadi et al. (2007) on the synthesis of tridentate bipyrazolic compounds revealed their cytotoxic activity against tumor cell lines, underscoring the potential biomedical applications of pyrazole-containing compounds. The structural flexibility and reactivity of these compounds make them promising candidates for developing novel therapeutic agents (Kodadi, Benamar, Ibrahim, Zyad, Malek, Touzani, Ramdani, & Melhaoui, 2007).

Furthermore, the work of Rajanarendar et al. (2007) on the phase transfer catalyzed synthesis of pyrazolo[3,4-d]isoxazole from a pyrazole derivative highlights the utility of pyrazole rings in synthesizing heterocyclic compounds with potential applications in material science and as intermediates in organic synthesis (Rajanarendar, Mohan, Ramesh, & Srinivas, 2007).

properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methylsulfonyl-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2S.ClH/c1-12-11-13(2)17(14-12)10-8-15-5-4-6-16(9-7-15)20(3,18)19;/h11H,4-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGMYCAWZYZCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.